2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide;oxalic acid
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Overview
Description
2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide;oxalic acid is a complex organic compound that combines a quinoline derivative with an azepane ring and an acetamide group, along with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Quinoline Derivative: Starting with a suitable precursor, such as 2-ethyl-3-methylquinoline, various functionalization reactions can be performed to introduce the necessary substituents.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution or cyclization reactions.
Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Combination with Oxalic Acid: The final step involves the combination of the synthesized compound with oxalic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring or the azepane ring.
Reduction: Reduction reactions could be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the quinoline ring or the azepane ring.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring could lead to quinoline N-oxide derivatives, while reduction of the acetamide group could yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, so this compound could be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. The presence of the quinoline ring suggests that it may have pharmacological properties, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, 2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide would depend on its specific application. For example, if it is used as a drug, its mechanism of action could involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The quinoline ring may interact with aromatic residues in the target protein, while the azepane ring and acetamide group could form hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline ring.
Quinoline N-oxide: A quinoline derivative with an oxidized nitrogen atom.
2-(azepan-1-yl)acetamide: A simpler compound with an azepane ring and an acetamide group.
Uniqueness
The uniqueness of 2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide lies in its combination of a quinoline ring, an azepane ring, and an acetamide group
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.C2H2O4/c1-3-17-15(2)20(16-10-6-7-11-18(16)21-17)22-19(24)14-23-12-8-4-5-9-13-23;3-1(4)2(5)6/h6-7,10-11H,3-5,8-9,12-14H2,1-2H3,(H,21,22,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQUIIKTXBNHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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